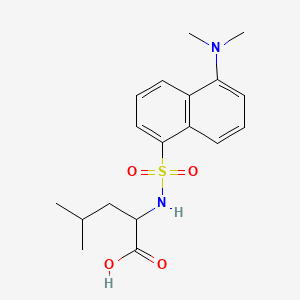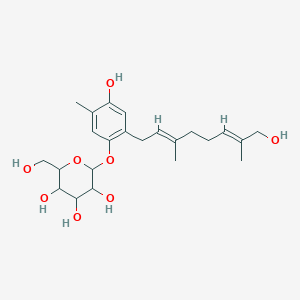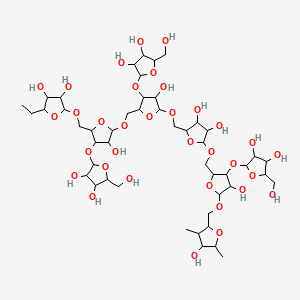![molecular formula C12H23NO7 B12323937 4-Methyl-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]pentanoic acid](/img/structure/B12323937.png)
4-Methyl-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fructose-leucine (mixture of diastereomers) is a compound composed of fructose and leucine, which are linked together to form a mixture of diastereomers. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is an Amadori compound, which means it is formed through the reaction of an amino acid with a reducing sugar.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fructose-leucine can be synthesized through the reaction of fructose with leucine under specific conditions. The reaction typically involves heating the mixture of fructose and leucine in the presence of an acid catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired diastereomers.
Industrial Production Methods
Industrial production of fructose-leucine involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and separation of the diastereomers to obtain a high-purity product. Techniques such as chromatography and crystallization are commonly used in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Fructose-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert fructose-leucine into other compounds with different functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Fructose-leucine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the Maillard reaction, which is important in food chemistry.
Biology: The compound has been studied for its effects on cellular adhesion and apoptosis, making it relevant in cancer research.
Medicine: Fructose-leucine has potential therapeutic applications due to its ability to inhibit cancer metastasis and induce apoptosis.
Industry: It is used in the production of various biochemical products and as a research tool in proteomics.
Mecanismo De Acción
Fructose-leucine exerts its effects through several molecular targets and pathways. It acts as an agonist of the enzymes fructose-1,6-bisphosphatase and fructose-2,6-bisphosphatase, which are involved in glycolysis and gluconeogenesis. By increasing the activity of these enzymes, fructose-leucine can enhance the rate of glycolysis and gluconeogenesis. Additionally, it influences the activity of insulin and glucagon, hormones that regulate glucose metabolism.
Comparación Con Compuestos Similares
Fructose-leucine can be compared with other similar compounds, such as:
Fructose-tryptophan: Another Amadori compound with similar properties and applications.
Fructose-lysine: Known for its role in the Maillard reaction and its effects on protein glycation.
Fructose-phenylalanine: Studied for its potential therapeutic applications in cancer research.
Fructose-leucine is unique due to its specific combination of fructose and leucine, which gives it distinct properties and applications in various scientific fields.
Propiedades
Fórmula molecular |
C12H23NO7 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
4-methyl-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO7/c1-6(2)3-7(11(17)18)13-5-12(19)10(16)9(15)8(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18) |
Clave InChI |
ZVFBUGZJZNDPOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]](/img/structure/B12323854.png)








![6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12323913.png)
![Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate](/img/structure/B12323916.png)
![[4-Acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12323923.png)
![Spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B12323933.png)

